molecular formula C23H27N3O4S B3298708 4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 898351-23-0

4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3298708
CAS No.: 898351-23-0
M. Wt: 441.5 g/mol
InChI Key: AVJSWWFXMJLLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with dimethyl groups and a piperazine ring attached to a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole core reacts with piperazine under basic conditions.

    Addition of Trimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the trimethoxybenzoyl moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of halogenated or nitrated derivatives of the benzothiazole core.

Scientific Research Applications

4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects. The benzothiazole core can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: shares similarities with other benzothiazole derivatives and piperazine-containing compounds.

    3,4,5-Trimethoxybenzoyl chloride: Used in the synthesis of various bioactive molecules.

    Benzothiazole derivatives: Known for their antimicrobial and anti-cancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities. The presence of both the benzothiazole core and the trimethoxybenzoyl group enhances its potential as a multi-targeted therapeutic agent.

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-14-6-7-19-20(15(14)2)24-23(31-19)26-10-8-25(9-11-26)22(27)16-12-17(28-3)21(30-5)18(13-16)29-4/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJSWWFXMJLLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 5
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.